Phorbol triacetate
Overview
Description
Phorbol triacetate is a chemical compound derived from phorbol, a diterpene that is part of the tigliane family. Phorbol and its esters, including this compound, are known for their biological activities, particularly in modulating protein kinase C. This modulation has implications in various biological processes, including cell differentiation, proliferation, and apoptosis. This compound is often used in scientific research due to its ability to mimic diacylglycerol, a natural activator of protein kinase C.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phorbol triacetate typically involves the acetylation of phorbol. One common method is the reaction of phorbol with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of this compound through the esterification of the hydroxyl groups on the phorbol molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of phorbol from natural sources, such as the seeds of the Croton tiglium plant, followed by chemical modification to produce this compound. The use of efficient extraction and purification techniques is crucial to obtain high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Phorbol triacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its properties.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed, including halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phorbol diacetate, while reduction could produce phorbol monoacetate.
Scientific Research Applications
Phorbol triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: this compound is employed to investigate cell signaling pathways, particularly those involving protein kinase C.
Medicine: Research on this compound has implications in cancer therapy, as it can induce differentiation and apoptosis in certain cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and as a tool in biochemical research.
Mechanism of Action
Phorbol triacetate exerts its effects primarily through the activation of protein kinase C. This activation occurs because this compound mimics diacylglycerol, a natural activator of protein kinase C. Upon binding to protein kinase C, this compound induces a conformational change that activates the enzyme. This activation leads to the phosphorylation of various downstream targets, resulting in altered cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Phorbol: The parent compound of phorbol triacetate, known for its biological activity.
Phorbol diacetate: A derivative with two acetyl groups, used in similar research contexts.
Phorbol myristate acetate: Another ester of phorbol, widely used in biomedical research.
Comparison: this compound is unique due to its specific acetylation pattern, which can influence its biological activity and interactions with protein kinase C. Compared to phorbol and its other esters, this compound may exhibit different potency and specificity in activating protein kinase C, making it a valuable tool in research.
Properties
IUPAC Name |
[(1S,2S,6R,10S,11R,14R,15R)-13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O9/c1-12-8-19-24(31,21(12)30)10-17(11-33-14(3)27)9-18-20-23(6,7)26(20,35-16(5)29)22(34-15(4)28)13(2)25(18,19)32/h8-9,13,18-20,22,31-32H,10-11H2,1-7H3/t13-,18+,19-,20-,22-,24-,25-,26?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASMKIAVFGUYEG-SNMHUSDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941756 | |
Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19891-05-5 | |
Record name | Phorbol 12,13,20-triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phorbol 12,13,20-triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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